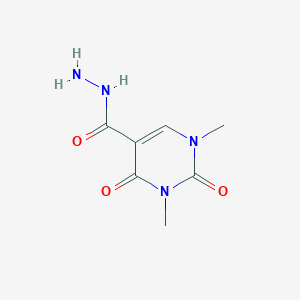

1,3-Dimethyl-2,4-dioxopyrimidine-5-carbohydrazide

Descripción

1,3-Dimethyl-2,4-dioxopyrimidine-5-carbohydrazide is a pyrimidine derivative characterized by a bicyclic core with methyl groups at positions 1 and 3, carbonyl groups at positions 2 and 4, and a carbohydrazide moiety at position 3. Its synthesis typically involves condensation reactions, such as refluxing hydrazine hydrate with precursor pyrimidine intermediates in ethanol .

Propiedades

IUPAC Name |

1,3-dimethyl-2,4-dioxopyrimidine-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-10-3-4(5(12)9-8)6(13)11(2)7(10)14/h3H,8H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGNZARIYYEAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576231 | |

| Record name | 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-55-8 | |

| Record name | 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,4-dioxopyrimidine-5-carbohydrazide typically involves the reaction of 1,3-dimethyl-2,4-dioxopyrimidine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is typically purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethyl-2,4-dioxopyrimidine-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions may result in various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

1,3-Dimethyl-2,4-dioxopyrimidine-5-carbohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of 1,3-Dimethyl-2,4-dioxopyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways. In cancer research, it is studied for its ability to induce apoptosis (programmed cell death) in cancer cells .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Pyrimidine-Based Compounds

Physicochemical Properties

- Melting Points : Derivatives with extended conjugation (e.g., 5a ) exhibit higher decomposition temperatures (~231°C) compared to the nitrophenyl analog (190.9°C) .

- Spectral Data: IR spectra of the target compound’s analogs show distinct carbonyl stretches (1700–1734 cm⁻¹) and NH/NH₂ vibrations (3168–3306 cm⁻¹) . The cyano group in ’s compound is confirmed by a sharp peak at 2188 cm⁻¹ .

Actividad Biológica

1,3-Dimethyl-2,4-dioxopyrimidine-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. It is known to modulate enzyme activity and influence metabolic pathways:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their function. This inhibition can disrupt essential metabolic processes in microbial cells and cancerous tissues.

- Induction of Apoptosis : In cancer studies, it has been observed to induce apoptosis in tumor cells by activating caspase pathways, which are crucial for programmed cell death .

- Antimicrobial Activity : The compound exhibits antimicrobial properties by interfering with the growth and replication of bacteria and fungi .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). The IC50 values for these cell lines ranged from 4.5 µmol/L to 12.91 µmol/L, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent:

- Minimum Biofilm Inhibitory Concentration (MBIC) : Studies reported MBIC values ranging from 0.5–4 μg/mL against resistant strains such as MRSA and VRE, suggesting its potential as a novel antibacterial drug .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound to enhance its biological activity:

- Synthesis of Derivatives : Researchers synthesized several derivatives by modifying the hydrazide functional group to improve solubility and bioavailability.

- Biological Evaluation : These derivatives were tested against multiple cancer cell lines and exhibited enhanced potency compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1,3-Dimethyl-2,4-dioxopyrimidine-5-carbohydrazide, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving thiomethyl elimination and oxidation. For example, triethylamine is used to mediate the reaction between 5-[bis(methylthio)methylene]-1,3-dimethylbarbituric acid and 1,3-dimethylbarbituric acid, followed by oxidation with m-chloroperbenzoic acid to generate intermediates . Microwave-assisted synthesis can improve reaction efficiency compared to conventional heating, as demonstrated in analogous pyrimidine derivatives . Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–60°C for POCl3-mediated steps), and solvent selection (DMF or dichloromethane) .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : High-resolution NMR (¹H/¹³C) and HPLC are critical for purity assessment. For structural confirmation, X-ray crystallography is authoritative, as shown in studies resolving crystal structures of intermediates (e.g., monoclinic P21/c space group with unit cell parameters a = 8.9520 Å, b = 4.9630 Å, c = 30.9123 Å) . Mass spectrometry (Exact Mass: 296.0532152) further validates molecular composition .

Q. How can researchers troubleshoot low yields during hydrazide functionalization?

- Methodological Answer : Low yields often arise from competing side reactions. Strategies include:

- Using anhydrous solvents to minimize hydrolysis.

- Adjusting pH to stabilize intermediates (e.g., zwitterionic forms in pyridine-mediated eliminations) .

- Incorporating protecting groups for reactive sites, as seen in hydrazide derivatization with benzoyl chloride or acetic anhydride .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the functionalization of the pyrimidine ring?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, nucleophilic attacks at the C5 position are favored due to electron-withdrawing effects from the dioxo groups. Computational studies (DFT) and isotopic labeling can map reaction pathways, while crystallographic data (e.g., β = 105.391° in monoclinic structures) reveal steric constraints . Experimental validation via controlled reactions with substituted aldehydes or isocyanides further clarifies selectivity trends .

Q. How do structural modifications impact biological activity, such as TRPA1 antagonism or PDE4/7 inhibition?

- Methodological Answer : Substituents at the C5 position (e.g., methylsulfinyl or pyridinium groups) enhance TRPA1 antagonism by increasing binding affinity, as shown in animal models (e.g., carrageenan-induced edema tests) . Modifying the carbohydrazide moiety to incorporate aromatic hydrazides (e.g., benzylidene derivatives) improves PDE4/7 inhibitory activity, with IC50 values correlating with electronic properties of substituents .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or polymorphism. Cross-validate data using:

- Dynamic NMR to detect tautomeric equilibria.

- Powder X-ray diffraction (PXRD) to identify polymorphic forms.

- Consistent recrystallization solvents (e.g., ethanol/water mixtures) to ensure uniform crystal packing .

Methodological Tables

| Key Reaction Optimization Parameters | Conditions | References |

|---|---|---|

| Thiomethyl elimination | Triethylamine, CH2Cl2, 25°C | |

| Oxidation with m-CPBA | 0°C → RT, 2 steps | |

| Microwave-assisted synthesis | 150 W, 10 min |

| Biological Activity Profiling | Assays | References |

|---|---|---|

| TRPA1 antagonism | Formalin test (mice) | |

| PDE4/7 inhibition | TNF-α suppression (in vivo) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.